molecular formula C12H13ClN2O B14501381 2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole CAS No. 64639-88-9

2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole

Cat. No.: B14501381
CAS No.: 64639-88-9
M. Wt: 236.70 g/mol
InChI Key: KRKWHPYSWPRTLL-UHFFFAOYSA-N
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Description

2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of α,β-acetylenic oximes in the presence of a catalyst such as AuCl3 . Another method involves the use of CuCl-mediated intramolecular cyclization of propargylamines to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using metal catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl nitrite, isoamyl nitrite

    Reduction: sodium borohydride

    Substitution: nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxazole derivatives with different substituents at the 3 and 5 positions .

Mechanism of Action

The mechanism of action of 2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylaminomethyl-5-(2-chlorophenyl)oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethylaminomethyl group and a chlorophenyl group makes it a valuable scaffold for developing new compounds with targeted activities .

Properties

CAS No.

64639-88-9

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)-1,3-oxazol-2-yl]methyl]ethanamine

InChI

InChI=1S/C12H13ClN2O/c1-2-14-8-12-15-7-11(16-12)9-5-3-4-6-10(9)13/h3-7,14H,2,8H2,1H3

InChI Key

KRKWHPYSWPRTLL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=NC=C(O1)C2=CC=CC=C2Cl

Origin of Product

United States

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